1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
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Overview
Description
1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiadiazole ring fused with a piperazine moiety, and a nitrothiophene substituent. It has shown potential in various biological activities, particularly in the treatment of parasitic diseases such as leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the condensation of 5-nitrothiophene-2-carboxaldehyde with thiosemicarbazide to form the intermediate 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include amino derivatives from reduction reactions, and various substituted thiadiazole derivatives from substitution reactions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial and antiparasitic properties.
Mechanism of Action
The mechanism of action of 1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves the inhibition of key enzymes in the parasitic organisms. The nitro group is believed to undergo reduction within the parasite, leading to the generation of reactive intermediates that cause damage to the parasite’s cellular components. This compound targets specific molecular pathways involved in the survival and replication of the parasites .
Comparison with Similar Compounds
Similar Compounds
- **1-[5-(5-Nitrofuran-2-yl)-1,
Properties
CAS No. |
800380-60-3 |
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Molecular Formula |
C10H11N5O2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(5-nitrothiophen-2-yl)-5-piperazin-1-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H11N5O2S2/c16-15(17)8-2-1-7(18-8)9-12-13-10(19-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2 |
InChI Key |
XWVDHOJLARQHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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